6-bromo-2-ethenyl-1H-quinazolin-4-one
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Overview
Description
6-bromo-2-ethenyl-1H-quinazolin-4-one is a chemical compound with a unique structure and diverse applications in various fields
Preparation Methods
The synthesis of 6-bromo-2-ethenyl-1H-quinazolin-4-one involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-bromo-2-ethenyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen, halogens, or water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-bromo-2-ethenyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell function and signal transduction, helping to elucidate biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use in drug development and as a treatment for certain diseases.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Properties
IUPAC Name |
6-bromo-2-ethenyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPKTBYJVMGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.